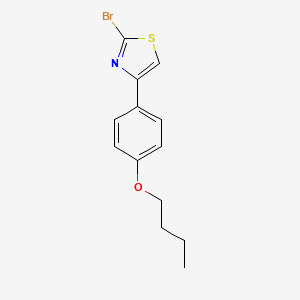

2-Bromo-4-(4-butoxyphenyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14BrNOS |

|---|---|

Molecular Weight |

312.23 g/mol |

IUPAC Name |

2-bromo-4-(4-butoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C13H14BrNOS/c1-2-3-8-16-11-6-4-10(5-7-11)12-9-17-13(14)15-12/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

ACRFEUQLKURKCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CSC(=N2)Br |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

The precise three-dimensional arrangement of atoms and the electronic interactions within and between molecules are critical to understanding a compound's properties. Spectroscopic and crystallographic techniques provide the empirical data necessary for this elucidation.

The molecular geometry of thiazole (B1198619) derivatives is well-documented, providing a solid foundation for understanding the structure of 2-Bromo-4-(4-butoxyphenyl)thiazole. Analysis of the closely related compound, 2-Bromo-4-phenyl-1,3-thiazole, reveals key structural parameters that are largely transferable. nih.govresearchgate.net

The bond lengths and angles within the 2-bromo-1,3-thiazole core are consistent with those found in similar heterocyclic systems. nih.govresearchgate.net The geometry of the thiazole ring itself is planar. researchgate.net In the analogue, 2-Bromo-4-phenyl-1,3-thiazole, the phenyl ring and the 2-bromo-1,3-thiazole mean plane are nearly coplanar, twisted by a dihedral angle of only 7.45 (10)°. nih.govresearchgate.net For this compound, while the core thiazole geometry would be very similar, the flexible n-butoxy group would introduce additional rotational freedom and conformational possibilities.

Table 1: Selected Bond Lengths and Angles for the Analogue Compound 2-Bromo-4-phenyl-1,3-thiazole nih.govresearchgate.net

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Length | Br1-C2 | 1.861 (2) |

| S1-C2 | 1.740 (2) | |

| S1-C5 | 1.717 (2) | |

| N3-C2 | 1.310 (3) | |

| N3-C4 | 1.385 (3) | |

| C4-C5 | 1.371 (3) | |

| Bond Angle | N3-C2-S1 | 114.93 (16) |

| C5-S1-C2 | 89.26 (11) | |

| C5-C4-N3 | 115.1 (2) | |

| C2-N3-C4 | 111.05 (19) | |

| Torsion Angle | Thiazole-Phenyl | 7.45 (10) |

The way molecules pack together in a solid-state, known as supramolecular assembly, is dictated by a variety of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, are crucial in determining the physical properties of a material. In the crystal structure of the analogue 2-Bromo-4-phenyl-1,3-thiazole, several such interactions are observed. nih.govresearchgate.net

π-π Stacking: Molecules related by a center of symmetry are held together by π-π stacking interactions. nih.govresearchgate.net This occurs between the electron-rich thiazole and phenyl rings of adjacent molecules. A short distance of 3.815 (2) Å is observed between the centroids of the five-membered thiazole ring and the six-membered phenyl ring, indicating a significant stabilizing interaction. nih.govresearchgate.net

Halogen Bonding (S···Br Contacts): The crystal packing also reveals short intermolecular contacts between the sulfur atom of one thiazole ring and the bromine atom of a neighboring molecule (S···Br). nih.govresearchgate.net The measured distance of 3.5402 (6) Å is shorter than the sum of the van der Waals radii of sulfur and bromine, confirming a notable halogen bond. nih.govresearchgate.net This type of interaction is increasingly recognized for its role in directing crystal packing and in the design of functional materials.

Table 2: Intermolecular Interactions in the Analogue Compound 2-Bromo-4-phenyl-1,3-thiazole nih.govresearchgate.net

| Interaction Type | Participating Groups | Distance (Å) |

| π-π Stacking | Thiazole Ring ↔ Phenyl Ring (Centroid-to-Centroid) | 3.815 (2) |

| Halogen Bonding | Sulfur (S1) ↔ Bromine (Br1) | 3.5402 (6) |

Conformational analysis examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility arises from rotation around the C-C bond linking the thiazole and phenyl rings, and from the various conformations of the butoxy chain. The dihedral angle between the two rings is a key parameter, and as seen in its phenyl analogue, a nearly planar conformation is likely to be energetically favorable, though other conformations are possible. nih.govresearchgate.net

Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, which usually involves the migration of a proton. mdpi.com For this compound itself, with no labile protons on the heterocyclic ring or the bromo-substituent, tautomerism is not a primary consideration. However, the concept is highly relevant to the broader class of functionalized thiazoles, such as 2-aminothiazole (B372263) derivatives. researchgate.net In these related systems, amine-imine or keto-enol tautomerism can occur, where a proton shifts between an exocyclic nitrogen/oxygen and the ring nitrogen. mdpi.comresearchgate.netrsc.org The position of this equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents. mdpi.comrsc.org While not directly applicable to the title compound, understanding the potential for tautomerism in related structures is crucial for the comprehensive chemical characterization of the thiazole family.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the molecular properties of various compounds. For derivatives of 2-bromothiazole, DFT calculations have been employed to elucidate their geometric and electronic characteristics.

Geometry Optimization and Conformational Energy Landscapes

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Geometry optimization via DFT is used to find the most stable conformation of a molecule, which corresponds to the lowest energy state on its potential energy surface. For thiazole (B1198619) derivatives, the conformation is influenced by the orientation of the substituent groups.

In a study on 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo researchgate.netnih.govthiazepines, a related class of compounds, DFT methods were used to corroborate the solid-state structure found via single-crystal X-ray diffraction. The calculations confirmed the presence of a six-membered intramolecularly hydrogen-bonded pseudo-aromatic ring, which is a key feature influencing the molecule's conformation researchgate.net. For 2-Bromo-4-phenyl-1,3-thiazole, crystallographic data revealed that the 2-bromo-1,3-thiazole mean plane and the phenyl ring are twisted by a dihedral angle of 7.45 (10)° nih.gov. While specific conformational energy landscapes for 2-Bromo-4-(4-butoxyphenyl)thiazole are not extensively documented, studies on similar structures indicate that the rotation around the single bonds connecting the thiazole ring to the phenyl ring and the butoxy group to the phenyl ring would be the primary determinants of its conformational preferences.

Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

DFT calculations on various thiazole derivatives have provided insights into their electronic properties. For a series of thiazole azo dyes, the HOMO orbitals were found to be spread over the donor moiety and the thiazole and benzene (B151609) rings, while the LUMOs were primarily located on the acceptor moieties nih.gov. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity. For some thiazole derivatives, these gaps have been calculated to be in a range that suggests good kinetic stability solusiriset.com. In a study on thiazole derivatives designed as potential dye-sensitized solar cell absorbers, the HOMO-LUMO gap was successfully tuned by modifying the molecular structure, demonstrating the power of computational design goums.ac.ir.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Thiazole-Hydrazone Derivative | - | - | - | researchgate.net |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | solusiriset.com |

| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | mdpi.com |

| Thiazole derivative with 10-thiophenes and amine | - | - | 1.66 | goums.ac.ir |

| Thiazole adsorbed on BC2N nanotube (State II) | -3.82 | -4.42 | 0.25 | acs.org |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In studies of various heterocyclic compounds, MEP analysis has been instrumental in identifying reactive centers. For instance, in 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP surface analysis indicated that the nitrogen atom of the oxadiazole ring is the most likely site for electrophilic attack solusiriset.com. For thiazole derivatives, the MEP can highlight the electronegative nitrogen and sulfur atoms as potential sites of interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions among bonds in a molecule. It explains charge transfer, delocalization, and the stability of the molecule arising from hyperconjugative interactions.

NBO analysis of thiazole azo dyes has revealed significant charge transfer from the donor methoxyphenyl ring towards the thiazole ring, contributing to the stability of the dyes mdpi.com. In other thiazole derivatives, NBO analysis has been used to evaluate the hyper-conjugative interactions that are believed to contribute to their biological activity researchgate.net. For thiazole-5-carboxylic acid conformers, NBO analysis was used to calculate stabilization and donor-acceptor orbital interaction energies rsc.org.

Prediction and Correlation of Spectroscopic Data (UV-Vis, IR, NMR Chemical Shifts) with Experimental Findings

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model and provide a more detailed interpretation of the spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. For thiazole derivatives, TD-DFT has been used to predict the maximum absorption wavelengths (λmax), which often show good correlation with experimental data mdpi.comresearchgate.net. For example, in a study of thiazole azo dyes, TD-DFT calculations helped to explain the observed solvatochromism mdpi.com.

IR Spectroscopy: DFT calculations can predict vibrational frequencies with a good degree of accuracy. These calculated frequencies, when compared with experimental FT-IR spectra, aid in the assignment of vibrational modes. For 2-(4-methoxyphenyl)benzo[d]thiazole, the calculated vibrational spectra using the B3LYP functional showed good agreement with the experimental FT-IR spectrum nih.govnih.gov.

NMR Chemical Shifts: The calculation of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within DFT is a powerful tool for structure elucidation. Studies on various substituted benzothiazoles have shown a good correlation between calculated and experimental 1H and 13C NMR chemical shifts researchgate.netacs.org.

| Spectroscopic Data | Computational Method | Key Findings for Thiazole Analogs | Reference |

| UV-Vis | TD-DFT | Prediction of λmax and explanation of solvatochromism. | mdpi.commdpi.comresearchgate.net |

| IR | DFT (B3LYP) | Good agreement between calculated and experimental vibrational frequencies. | nih.govnih.gov |

| NMR | DFT (GIAO) | Accurate prediction of 1H and 13C chemical shifts. | researchgate.netacs.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

For instance, a series of new thiazole derivatives were synthesized and evaluated as potential tubulin polymerization inhibitors. Molecular docking studies were performed to investigate the binding interactions of these compounds with the tubulin active site, revealing key interactions that could explain their cytotoxic activity nih.govarabjchem.orgnih.gov. In another study, antipyrine-thiazole hybrids were docked against Staphylococcus aureus and E. coli proteins to simulate their antibacterial activity nih.gov. Furthermore, new 4,5-dihydrothiazole derivatives were docked against penicillin-binding target proteins to evaluate their putative antibacterial activity.

| Thiazole Derivative Class | Target Protein/Organism | Key Findings from Docking | Reference |

| Amide-based thiazoles | Tubulin | Identification of binding interactions explaining cytotoxic activity. | nih.govarabjchem.orgnih.gov |

| Antipyrine-thiazole hybrids | Staphylococcus aureus & E. coli proteins | Simulation of antibacterial activity. | nih.gov |

| 4,5-Dihydrothiazoles | Penicillin-binding proteins | Evaluation of putative antibacterial activity. | |

| Thiazole-sulfonamides | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Potent inhibition suggesting anti-Alzheimer's potential. |

These studies collectively suggest that the thiazole scaffold is a versatile platform for designing molecules that can interact with a variety of biological targets. The specific substitutions on the thiazole ring, such as the bromo and butoxyphenyl groups in the title compound, would play a crucial role in determining its binding affinity and selectivity for a particular protein.

Investigation of Ligand-Receptor Binding Interactions and Binding Free Energies

Currently, there are no specific studies detailing the ligand-receptor binding interactions and associated binding free energies for this compound. Computational docking simulations, a standard method to predict the binding affinity of a ligand to a receptor's binding site, have been reported for a variety of thiazole derivatives against targets such as EGFR, VEGFR-2, and tubulin. nih.govnih.govjptcp.com These studies typically calculate the binding energy (often in kcal/mol) to estimate the stability of the ligand-protein complex. However, such specific calculations for this compound have not been published.

Identification of Crucial Amino Acid Residues in Binding Pockets

The identification of key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with a ligand is a critical outcome of molecular docking studies. For instance, in studies of other thiazole compounds, residues like Met793 in the ATP-binding site of EGFR have been identified as forming crucial hydrogen bonds. mdpi.com Similarly, analyses of other derivatives have highlighted interactions with residues such as AsnB249 and AsnA101 in the tubulin binding site. nih.gov Without specific molecular docking studies for this compound, the amino acids critical for its potential binding interactions remain unidentified.

Computational Validation of Observed Biological Activities

Computational studies are often used to provide a theoretical basis for experimentally observed biological activities. For many thiazole derivatives, molecular docking results have successfully supported in vitro findings, such as anticancer or antimicrobial activity. researchgate.netnih.gov This validation is achieved by demonstrating a strong correlation between high binding affinity (low binding energy) in silico and potent biological activity in vitro. As there is a lack of published biological activity data for this compound, there are consequently no computational studies to validate such potential effects.

Prediction of Potential Biological Targets and Mechanistic Pathways

Molecular modeling can serve as a predictive tool to identify potential biological targets and elucidate mechanistic pathways for novel compounds. By screening a compound against various known protein structures, researchers can generate hypotheses about its mode of action. Thiazole-based compounds have been investigated as potential inhibitors of enzymes like tyrosine kinases (e.g., EGFR, VEGFR-2), which are crucial in cancer-related signaling pathways. nih.govmdpi.comnih.gov However, no such predictive studies have been specifically published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new, unsynthesized compounds. QSAR studies have been successfully applied to various series of thiazole and related heterocyclic derivatives to predict their efficacy as, for example, carbonic anhydrase inhibitors or anticancer agents. nih.govnih.gov These studies build mathematical models based on the physicochemical, topological, and electronic properties of the molecules. A QSAR model for 4-alkoxyphenyl-thiazole derivatives would be necessary to predict the biological activity of this compound, but such a specific model is not available in the current body of literature.

Biological Activity Investigations and Mechanistic Insights

Antimicrobial Activity Research

The emergence of drug-resistant pathogens has spurred research into new antimicrobial agents with novel mechanisms of action. nih.gov Thiazole (B1198619) derivatives have been a focal point of these efforts due to their established broad-spectrum activity. sapub.orgnih.gov

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their in-vitro antibacterial activity. Studies show that these compounds exhibit notable efficacy against various Gram-positive bacteria. For instance, certain derivatives have demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

In one study, a series of bisthiazoles showed that Gram-positive bacteria like Micrococcus luteus and Bacillus subtilis were more susceptible to these compounds than Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than the tetracycline (B611298) reference drug. nih.gov Another investigation of derivatives from 2-amino-4-(4-bromo phenyl thiazole) reported moderate activity against two Gram-positive strains. researchgate.net The activity of these compounds is often linked to the nature of the substituents on the core thiazole structure. mdpi.com

| Compound/Derivative | Strain | MIC (µM/µg/mL) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Staphylococcus aureus | 16.1 µM | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p4) | Bacillus subtilis | 28.8 µM | nih.gov |

| Bisthiazole derivative | Micrococcus luteus | Lower than Tetracycline | nih.gov |

| Bisthiazole derivative | Bacillus subtilis | Lower than Tetracycline | nih.gov |

| 2-amino-4-(4-bromo phenyl thiazole) derivative (8f) | Gram-positive bacteria | Moderate Activity | researchgate.net |

| Ofloxacin-1,2,4-triazole derivative | Staphylococcus aureus | 0.25–1 µg/mL | nih.gov |

| Ofloxacin-1,2,4-triazole derivative | Bacillus subtilis | 0.25–1 µg/mL | nih.gov |

| Ofloxacin-1,2,4-triazole derivative | Staphylococcus epidermidis | 0.25–1 µg/mL | nih.gov |

The antibacterial screening of thiazole derivatives extends to Gram-negative pathogens. A unique series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising activity against Escherichia coli, with one compound showing a MIC of 16.1 µM. nih.govjchemrev.com However, the efficacy against Gram-negative bacteria can be variable. For example, some studies report that certain thiazole compounds are less effective against Gram-negative strains like E. coli and P. aeruginosa compared to their activity against Gram-positive bacteria. nih.gov

Conversely, other research on thiazole-based hybrids has identified derivatives with outstanding inhibitory efficacy against E. coli, with MIC values as low as 6.25 µg/ml. researchgate.net Benzothiazole-based inhibitors have also shown significant antibacterial activity against a broad range of Gram-negative pathogens. nih.gov

| Compound/Derivative | Strain | MIC (µM/µg/mL) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Escherichia coli | 16.1 µM | nih.govjchemrev.com |

| Thiazole-based hybrid (9e) | Escherichia coli | 6.25 µg/ml | researchgate.net |

| Thiazole-based hybrid (9g) | Escherichia coli | 12.5 µg/ml | researchgate.net |

| Thiazolyl-triazole Schiff base (B5, B6, B11-15) | Pseudomonas aeruginosa | Strong Inhibition | mdpi.com |

| 2-amino-4-(4-bromo phenyl thiazole) derivative | Escherichia coli | Not specified | researchgate.net |

| 2-amino-4-(4-bromo phenyl thiazole) derivative | Pseudomonas aeruginosa | Not specified | researchgate.net |

| 2-amino-4-(4-bromo phenyl thiazole) derivative | Klebsiella pneumoniae | Not specified | researchgate.net |

| Bisthiazolyl hydrazone (43) | Klebsiella pneumoniae | 0.03 µg/mL | nih.gov |

Research into thiazole derivatives has also uncovered significant antifungal properties. Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been tested against pathogenic fungi, with one compound showing potent activity against Candida albicans (MIC = 15.3 µM) and another against Aspergillus niger (MIC = 16.2 µM). nih.gov Other studies confirm the antifungal potential of this class of compounds, with some derivatives showing activity against C. albicans comparable to the standard drug fluconazole. jchemrev.com

Bisthiazolyl hydrazones have demonstrated particularly strong antifungal effects, with one compound being four times more potent against Aspergillus fumigatus than the reference amphotericin B. nih.gov The presence of two thiazole moieties appears to be associated with this increased antifungal activity. nih.gov

| Compound/Derivative | Strain | MIC (µM/µg/mL) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p6) | Candida albicans | 15.3 µM | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p3) | Aspergillus niger | 16.2 µM | nih.gov |

| 2-amino-4-(4-bromo phenyl thiazole) derivative (8f) | Candida albicans | Slight Activity | researchgate.net |

| Bisthiazolyl hydrazone (43) | Aspergillus fumigatus | 0.03 µg/mL | nih.gov |

| Acylhydrazone with phenylenebisthiazole nucleus | Candida albicans | Active as Fluconazole | nih.gov |

| Acylhydrazone with phenylenebisthiazole nucleus | Candida parapsilosis | Active as Fluconazole | nih.gov |

| Acylhydrazone with phenylenebisthiazole nucleus | Candida krusei | Active as Fluconazole | nih.gov |

The development of multidrug resistance in pathogens is a critical global health issue. nih.gov Thiazole-based compounds are being investigated for their potential to overcome these resistance mechanisms. Benzothiazole-based inhibitors have demonstrated potent antibacterial activity against problematic Gram-positive and Gram-negative ESKAPE pathogens, which are known for their high levels of resistance. rsc.org Similarly, research has been conducted on clinafloxacin-triazole hybrids against methicillin-resistant strains of S. aureus (MRSA). nih.gov The ability to inhibit enzymes essential for bacterial survival, such as DNA gyrase and topoisomerase IV, makes these compounds promising candidates for combating antibiotic resistance. nih.gov

A primary mechanism proposed for the antimicrobial action of thiazole derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.govresearchgate.net These enzymes are essential for controlling the topological state of DNA during replication, making them attractive targets for antibacterial agents. researchgate.netmdpi.com

Molecular docking studies have shown that thiazole-based hybrids can bind effectively to the ATP-binding site of E. coli DNA gyrase B. researchgate.net The 2-aminothiazole (B372263) moiety is considered crucial for this inhibition, as it contains an acceptor-donor interaction pattern that is a fundamental requirement for this activity. nih.gov Benzothiazole derivatives have been developed as potent dual inhibitors of both E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values in the low nanomolar range, significantly more potent than the reference drug novobiocin. nih.govrsc.org This dual-targeting capability is advantageous as it may reduce the likelihood of bacteria developing resistance. nih.gov

Anticancer and Antiproliferative Activity Research

The thiazole ring is a key structural component in several anticancer agents, and numerous derivatives have been developed and evaluated for their antiproliferative effects against various human tumor cell lines. nih.govnih.govresearchgate.net

Research has shown that the cytotoxic activity of these compounds is highly dependent on the specific substituents on the thiazole core. nih.gov A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that one compound, in particular, exhibited significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with an IC₅₀ value of 10.5 µM. nih.gov Another study synthesized a series of coumarin-based thiazole derivatives, where a compound featuring a bromo-substituted coumarin (B35378) ring (11f) demonstrated exceptional potency against four cancer cell lines, including lung (A-549) and breast (MCF-7), with IC₅₀ values of 25 nM and 29 nM, respectively. nih.gov This highlights the important role that the bromo substituent can play in enhancing antiproliferative action. nih.gov

The proposed mechanisms for the anticancer activity of thiazole derivatives are varied. One significant mechanism is the inhibition of tubulin polymerization. nih.govnih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. nih.govnih.gov This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis. nih.gov Other thiazole derivatives have been investigated as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.commdpi.com

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Proposed Mechanism | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Breast (MCF-7) | IC₅₀ = 10.5 µM | Not specified | nih.gov |

| Thiazole-naphthalene derivative (5b) | Breast (MCF-7) | IC₅₀ = 0.48 µM | Tubulin Polymerization Inhibitor | nih.gov |

| Thiazole-naphthalene derivative (5b) | Lung (A549) | IC₅₀ = 0.97 µM | Tubulin Polymerization Inhibitor | nih.gov |

| 2-N-methylamino thiazole derivative (3e) | Lung (A549) | IC₅₀ = 1.7 nM | Tubulin Polymerization Inhibitor | nih.gov |

| 2-N-methylamino thiazole derivative (3e) | Breast (MCF-7) | IC₅₀ = 2.0 nM | Tubulin Polymerization Inhibitor | nih.gov |

| Coumarin-thiazole derivative (11f) (R₂=Br) | Lung (A-549) | IC₅₀ = 25 nM | EGFR Inhibitor | nih.gov |

| Coumarin-thiazole derivative (11f) (R₂=Br) | Breast (MCF-7) | IC₅₀ = 29 nM | EGFR Inhibitor | nih.gov |

| Pyrazoline–thiazole hybrid (B-2) | Lung (A549) | IC₅₀ = 2.14 µM | EGFR Inhibitor | mdpi.com |

| Pyrazoline–thiazole hybrid (B-2) | Breast (MCF-7) | IC₅₀ = 8.91 µM | EGFR Inhibitor | mdpi.com |

| Thiazole-acetamide derivative (10a) | Multiple Lines | GI₅₀ = 6 µM | Tubulin Polymerization Inhibitor | nih.gov |

Cytotoxicity Evaluation against Diverse Cancer Cell Lines (e.g., MCF-7, HT-29, HeLa, A549, U87)

The thiazole scaffold is a core component of numerous compounds investigated for their anticancer properties. nih.gov Derivatives of 2,4-disubstituted thiazoles, a class to which 2-Bromo-4-(4-butoxyphenyl)thiazole belongs, have demonstrated notable antiproliferative effects against a variety of cancer cell lines. nih.gov For instance, studies on other substituted thiazole derivatives have shown significant cytotoxicity. One such study revealed that a coumarin-based thiazole derivative exhibited potent activity against lung cancer (A-549) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 25 nM and 29 nM, respectively. nih.gov

The design of hybrid molecules incorporating thiazole has proven effective in developing novel agents with targeted anticancer properties. mdpi.com The antiproliferative activity of these compounds is significantly influenced by the substitution patterns on the associated phenyl groups. nih.gov While specific data for this compound is part of ongoing research, the general efficacy of related compounds underscores the potential of this chemical class.

Table 1: Cytotoxicity of Structurally Related Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (nM) |

|---|---|---|

| Coumarin-Thiazole Derivative | A-549 (Lung Cancer) | 25 |

| Coumarin-Thiazole Derivative | MCF-7 (Breast Cancer) | 29 |

This table presents data for structurally related compounds to illustrate the cytotoxic potential of the thiazole scaffold.

Investigation of Apoptotic Mechanisms (e.g., Caspase Activation, Mitochondrial Membrane Potential Modulation)

The anticancer effects of many therapeutic agents are mediated through the induction of apoptosis, a form of programmed cell death. Investigations into related compounds suggest that thiazole derivatives may trigger apoptosis through the mitochondrial pathway. This pathway is often initiated by the activation of initiator caspases, such as caspase 8, which is a key event in death receptor-mediated apoptosis. nih.gov

The activation of caspase 8 can lead to the cleavage of the BH3-only protein Bid into its truncated form, tBid. nih.gov This process is critical for engaging the mitochondrial pathway. nih.gov Subsequent events include the modulation of the mitochondrial membrane potential and the release of cytochrome c, which ultimately leads to the activation of executioner caspases like caspase-3. nih.gov Studies on other heterocyclic hybrids have confirmed that they can promote apoptosis by activating caspase-3 and caspase-8, up-regulating the pro-apoptotic protein Bax, and down-regulating the anti-apoptotic protein Bcl-2. nih.gov These findings provide a likely framework for the apoptotic mechanisms potentially induced by this compound.

Role in Reactive Oxygen Species (ROS) Generation within Cancer Cells

The role of this compound in the generation of reactive oxygen species (ROS) within cancer cells is a subject of ongoing investigation. The modulation of ROS levels is a known mechanism by which some anticancer agents exert their effects, either by inducing oxidative stress to a lethal level in cancer cells or through other signaling pathways. However, current research has not extensively detailed the specific effects of this compound on ROS production in a cancerous environment.

Dual Target Inhibition Strategies (e.g., EGFR/VEGFR-2) for Cancer Therapy

A promising strategy in modern cancer therapy is the simultaneous inhibition of multiple targets involved in tumor growth and angiogenesis. rsc.org The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two such targets, playing crucial roles in cell proliferation, differentiation, and the formation of new blood vessels that supply tumors. nih.govnih.gov

Inhibiting both EGFR and VEGFR-2 concurrently can offer a synergistic therapeutic effect and potentially overcome resistance mechanisms associated with single-target inhibitors. nih.govnih.gov The thiazole scaffold has been identified as a key structural feature in the development of dual EGFR/VEGFR-2 inhibitors. nih.gov Research on various S-alkylated quinazolin-4(3H)-ones and other heterocyclic structures has demonstrated the potential for these molecules to exhibit potent dual inhibitory activity. rsc.org This strategic approach is considered a viable method for developing more effective cancer treatments, and compounds like this compound are of interest for their potential role in such dual-inhibition strategies. rsc.orgnih.gov

Anti-inflammatory and Analgesic Properties Research

Thiazole derivatives are recognized for their wide range of medicinal applications, including anti-inflammatory and analgesic effects. frontiersin.org The anti-inflammatory drug Meloxicam, for example, features a thiazole core in its structure, highlighting the importance of this scaffold in the development of anti-inflammatory agents. frontiersin.org

Research into new thiazole derivatives has shown them to be potent inhibitors of the COX and LOX pathways, which are central to the inflammatory process. frontiersin.org Studies on related thiosemicarbazone compounds have demonstrated significant anti-inflammatory and antinociceptive (pain-reducing) activity in various preclinical models, such as reducing paw edema and pain responses. nih.gov These findings suggest that the anti-inflammatory action may be mediated through the inhibition of inflammatory mediators like histamine. nih.gov This body of research supports the investigation of this compound for its potential anti-inflammatory and analgesic properties.

Antioxidant Activity Research

In addition to their other biological activities, thiazole-based derivatives have been explored for their antioxidant properties. nih.gov Antioxidants are crucial for neutralizing harmful free radicals in the body, thereby mitigating oxidative stress. nih.gov

Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical Scavenging)

The antioxidant potential of chemical compounds is commonly evaluated using assays that measure their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govnih.gov In this assay, an antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change that can be measured spectrophotometrically to determine scavenging activity. nih.gov The efficacy is often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the free radicals. nih.gov

While specific IC₅₀ values for this compound are not detailed in the available literature, studies on other nitrogen-containing heterocyclic compounds, such as triazole derivatives, have demonstrated their free radical scavenging capabilities. These investigations provide a basis for exploring the antioxidant potential of the broader class of thiazole compounds.

Table 2: DPPH Free Radical Scavenging Activity of Structurally Related Heterocyclic Compounds

| Compound | IC₅₀ (M) |

|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 1.3 x 10⁻³ ± 0.2 x 10⁻³ |

This table presents data for structurally related heterocyclic compounds to illustrate the potential antioxidant activity of such chemical scaffolds. Data from nih.gov.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. For this compound and related thiazole derivatives, research has focused on their potential to inhibit enzymes involved in metabolic disorders.

Alpha-Amylase Inhibition Potential

Alpha-amylase is a critical enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simpler sugars. nih.gov Inhibiting this enzyme can help manage postprandial hyperglycemia, a key concern in diabetes mellitus. nih.gov Thiazole derivatives have been investigated as potential alpha-amylase inhibitors. researchgate.net For instance, a study on 2-(2-arylidenehydrazinyl)-4-(4-methoxyphenyl)thiazole derivatives identified a lead compound with an IC50 value of 5.75±0.02 μM against α-amylase. researchgate.net While direct studies on this compound are not extensively documented in the provided results, the activity of structurally similar compounds suggests that this could be a promising area for future investigation. The inhibition of α-amylase is a validated therapeutic strategy, with drugs like acarbose (B1664774) functioning through this mechanism. nih.govnih.gov

Antiglycation Potential and Advanced Glycation End-product (AGE) Formation Inhibition

Advanced glycation end-products (AGEs) are formed through the non-enzymatic reaction between reducing sugars and proteins, a process known as glycation. frontiersin.org The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes and its complications. nih.gov Therefore, inhibiting AGE formation is a significant therapeutic goal. frontiersin.org

Thiazole derivatives have demonstrated notable antiglycation activity. Research on arylidenehydrazinyl-4-methoxyphenyl)thiazoles showed promising results, with one derivative exhibiting superior inhibition compared to the standard, aminoguanidine. researchgate.net Another study on 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones also reported excellent antiglycation potential, with several compounds showing significantly lower IC50 values than the standard. nih.gov These findings highlight the potential of the thiazole scaffold in mitigating the formation of harmful AGEs. The mechanism often involves trapping intermediate species in the glycation process. mdpi.com

Antiviral Activity Research

The emergence and re-emergence of viral diseases necessitate the continuous search for new antiviral agents. Thiazole-containing compounds have been a subject of interest in this area. mdpi.com For example, research on 4-substituted-2-thiazole amides identified inhibitors of the Chikungunya virus (CHIKV), with one compound showing significant viral titer reduction. nih.gov The mechanism of action for some of these derivatives involves the inhibition of viral replication by blocking subgenomic viral RNA translation and the synthesis of structural proteins. nih.gov While specific antiviral studies on this compound were not found in the search results, the broader activity of the thiazole class against various viruses suggests its potential as a scaffold for antiviral drug discovery. mdpi.comresearchgate.net

Antimalarial and Antiprotozoal Activity Research

Protozoal diseases like malaria remain a significant global health challenge, driving the need for new and effective treatments. Thiazole derivatives have been explored for their antimalarial and antiprotozoal activities. nih.gov Studies on 2-(2-hydrazinyl)thiazole derivatives have shown that the presence of certain substituents, such as a 2-pyridyl hydrazinyl group, can enhance antimalarial activity against Plasmodium falciparum. nih.gov Furthermore, 2,5-bis(aryl)thiazoles have demonstrated potent in vitro activity against both Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Other Noteworthy Pharmacological Activities

The versatility of the thiazole nucleus has led to its investigation in a wide array of pharmacological contexts.

Antidiabetic: Beyond enzyme inhibition, thiazole derivatives are explored for broader antidiabetic effects. researchgate.net Some thiazolidine-2,4-dione hybrids have been identified as dual inhibitors of alpha-amylase and alpha-glucosidase, showing promise in both in vitro and in vivo models of diabetes. nih.gov

Anticonvulsant: Several thiazole-containing compounds have been evaluated for their potential to treat epilepsy. nih.gov Thiazole-bearing 4-thiazolidinones, for instance, have shown excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com The mechanism for some of these compounds may involve increasing the levels of the inhibitory neurotransmitter GABA in the brain. nih.gov

Antiallergic: The role of thiazole derivatives in modulating allergic responses has also been investigated. For example, a coumarin derivative has been shown to inhibit allergic reactions in IgE-mediated cell models and in a passive cutaneous anaphylaxis mouse model, indicating a potential anti-allergic effect. researchgate.net

Antihypertensive: Thiazole derivatives have been synthesized and screened for their ability to lower blood pressure. clockss.orgnih.gov Some 2-aryl-5-hydrazino-1,3,4-thiadiazoles have shown antihypertensive activity, with preliminary studies suggesting a direct relaxant effect on vascular smooth muscle as the mechanism of action. nih.gov

Antipsychotic: While less documented in the provided results, the diverse neurological activities of thiazole derivatives suggest that exploration into their antipsychotic potential could be a future research direction.

Table of Pharmacological Activities and Findings

| Biological Activity | Key Findings | Reference Compound Examples |

|---|---|---|

| Alpha-Amylase Inhibition | Thiazole derivatives show potential as inhibitors. | 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole |

| Antiglycation | Thiazole compounds effectively inhibit the formation of Advanced Glycation End-products (AGEs). | 4-(4-methoxyphenyl)-2-{2-[2-(trifluoromethyl)benzylidene]hydrazinyl}thiazole |

| Antiviral | Thiazole amides have been identified as inhibitors of Chikungunya virus (CHIKV) replication. | N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide |

| Antimalarial/Antiprotozoal | Substituted thiazoles exhibit potent activity against Plasmodium falciparum and Trypanosoma brucei. | 2,5-bis(amidinophenyl)thiazoles |

| Antidiabetic | Thiazolidine-2,4-dione hybrids act as dual inhibitors of alpha-amylase and alpha-glucosidase. | 3,5-disubstituted-thiazolidine-2,4-dione hybrids |

| Anticonvulsant | Thiazole-bearing 4-thiazolidinones show significant anticonvulsant effects. | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one |

| Antiallergic | A coumarin derivative with a different core structure shows potential in inhibiting allergic reactions. | 3-bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one |

| Antihypertensive | Certain thiazole and thiadiazole derivatives exhibit vasodilator activity. | 2-Aryl-5-hydrazino-1,3,4-thiadiazoles |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acarbose |

| Aminoguanidine |

| 2-(2-Arylidenehydrazinyl)-4-(4-methoxyphenyl)thiazole |

| 2-(2-(3,4-dichlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole |

| 4-(4-methoxyphenyl)-2-{2-[2-(trifluoromethyl)benzylidene]hydrazinyl}thiazole |

| 2-(2-Arylidenehydrazinyl)thiazol-4(5H)-ones |

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide |

| 2-(2-Hydrazinyl)thiazoles |

| 2,5-Bis(aryl)thiazoles |

| Thiazolidine-2,4-dione |

| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one |

| 3-Bromo-4-(2-hydroxyethyl)-7-methoxy-2H-chromen-2-one |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles |

| Clonidine |

| Carbamazepine |

| Valproate |

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substituent Nature at Thiazole (B1198619) Positions (C2, C4, C5) on Biological Potency

The C2, C4, and C5 positions of the thiazole ring offer key points for chemical modification, with each position playing a distinct role in modulating the molecule's interaction with biological targets. ekb.eg The aromaticity of the thiazole ring, which arises from the delocalization of a lone pair of electrons from the sulfur atom to the electron-withdrawing nitrogen atom, allows for diverse substitutions at these positions. ekb.egnih.gov

Research on various thiazole series highlights the variable impact of bromine substitution. In one study on 4-(p-halophenyl)-thiazolyl derivatives, a bromo substituent was found to inactivate the compounds, whereas a chloro substituent was responsible for antibacterial activity. nih.gov Conversely, another study on thiazole derivatives targeting the MCF-7 and HepG2 cancer cell lines showed that a compound with a bromide substitution (R=Br) demonstrated moderate cytotoxic activity. mdpi.com Furthermore, in the context of urease inhibition, a bromine substituent on an associated benzyl (B1604629) moiety was favorable for activity when in the ortho or para position. nih.gov

The lipophilicity of the molecule is also affected by halogenation. Bromo-substituted derivatives are generally the most lipophilic in a homologous series, a factor that can influence cell membrane permeability and target access. mdpi.com

Table 1: Effect of Halogen Substitution on Biological Activity of Thiazole Derivatives

| Thiazole Series | Substituent | Biological Activity | Reference |

|---|---|---|---|

| 4-(p-halophenyl)-thiazolyl derivatives | Bromo | Inactivated antibacterial activity | nih.gov |

| 4-(p-halophenyl)-thiazolyl derivatives | Chloro | Conferred antibacterial activity | nih.gov |

| 2-(benzylidene)hydrazinyl-thiazol-4(5H)-one | Bromo (R=Br) | Moderate cytotoxic activity (MCF-7 & HepG2 cells) | mdpi.com |

The substituent at the C4 position, such as the 4-butoxyphenyl group, anchors the molecule and provides a large surface for interaction with biological targets. The nature of this aromatic or heteroaromatic ring and its substituents is pivotal for potency.

Studies on 2-phenylthiazole-4-carboxamide (B13865131) derivatives revealed that substitution on the C4-phenyl ring significantly impacts cytotoxic activity. nih.gov For instance, a methoxy (B1213986) group at the para-position of the phenyl ring improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines. nih.gov Similarly, research on cholinesterase inhibitors based on a 2-phenylthiazole (B155284) scaffold found that a 2-(4-benzyloxyphenyl) group at C4 was a key structural feature. semanticscholar.org In a series of adenosine (B11128) A3 receptor antagonists, a 4-(4-methoxyphenyl) group on the thiazole ring was crucial for high binding affinity. nih.gov These findings underscore the importance of the electronic and steric profile of the C4-aryl moiety in defining the compound's biological effects.

The electronic properties of substituents on the thiazole ring and its appended moieties are a recurring theme in SAR studies, though their effects can be highly context-dependent.

Electron-Withdrawing Groups (EWGs): In several antimicrobial studies, the presence of strong EWGs, such as nitro (NO₂) or fluoro (F) groups, particularly at the para-position of a phenyl ring attached to the thiazole, resulted in increased antibacterial activity. nih.govnih.gov This enhancement is sometimes attributed to an increase in the lipophilicity of the molecule. nih.gov However, in other contexts, such as antiviral activity, incorporating more than one halogen or a strong EWG on the thiazole-phenyl moiety led to a dramatic loss of potency, possibly by reducing the electron density of the atmosphere too much. science.gov

Electron-Donating Groups (EDGs): The influence of EDGs like methoxy (OCH₃) or methyl (CH₃) can be equally variable. In some series, EDGs were associated with antifungal activity. nih.gov For anti-mycobacterial agents, the presence of EDGs on the phenyl ring of the thiazole moiety was considered beneficial. nih.gov Conversely, for certain antibacterial targets, EDGs like methyl and methoxy induced a negative effect on activity. nih.gov In another study, analogues with EDGs showed better activity than those with EWGs. tandfonline.com

This dichotomy suggests that the optimal electronic nature of the substituent is specific to the biological target's binding site characteristics.

Table 2: Influence of Electronic Groups on Biological Activity of Thiazole Derivatives

| Substituent Type | Effect | Biological Target/Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., NO₂, F) | Increased activity | Antibacterial | nih.govnih.gov |

| Electron-Withdrawing (e.g., F, Cl) | Decreased activity | Antiviral | science.gov |

| Electron-Donating (e.g., OCH₃, CH₃) | Increased activity | Antifungal, Anti-mycobacterial | nih.govnih.gov |

| Electron-Donating (e.g., OCH₃, CH₃) | Decreased activity | Antibacterial | nih.gov |

| Electron-Donating | Increased activity | General (unspecified) | tandfonline.com |

Steric bulk is also a significant factor. For example, while halogenation can be beneficial, an overly bulky substituent can hinder the molecule from fitting into a binding pocket, thereby decreasing activity. tandfonline.com The spatial arrangement of functional groups, which is influenced by the flexibility or rigidity of linkers and the rotational freedom of aryl rings, determines the molecule's ability to adopt the correct conformation for effective binding. The development of novel heterocyclic γ-amino acids based on thiazole rings highlights how the heteroatoms can act as a "molecular switch," controlling conformations and the stability of peptide turns through stereoelectronic effects. acs.org

Rational Design Based on Hybridization with Other Biologically Active Heterocycles

A powerful strategy in medicinal chemistry involves the rational design of hybrid molecules, where the thiazole nucleus is "clubbed" or linked to other biologically active heterocycles. nih.govnih.gov This approach aims to create synergistic compounds with enhanced potency, novel mechanisms of action, or improved pharmacological profiles. ekb.egnih.gov

Numerous studies have demonstrated the success of this strategy by combining thiazole with a wide array of other heterocyclic systems:

Thiazole-Pyrazole Hybrids: Combining the thiazole nucleus with pyrazole (B372694) has been a promising strategy for developing new antifungal and antituberculosis agents. nih.gov

Thiazole-Oxadiazole Hybrids: A series of thiazole molecules clubbed with 1,3,4-oxadiazole (B1194373) yielded compounds with potent antibacterial activity, particularly when electron-withdrawing groups were present on an associated phenyl ring. nih.gov

Thiazole-Quinoline Hybrids: The hybridization of thiazole with quinoline (B57606) has been explored to generate new antimicrobial compounds. nih.gov

Thiazole-Chalcone Hybrids: Integrating the thiazole and chalcone (B49325) scaffolds has produced potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, demonstrating a synergistic effect. nih.gov

Thiazole-Azetidin-2-one Hybrids: Linking thiazole to the azetidin-2-one (B1220530) core, the central feature of β-lactam antibiotics, is a strategy for developing new potential antibacterial agents. nih.gov

This molecular hybridization approach allows for the creation of structurally diverse libraries of compounds, increasing the probability of identifying leads with superior biological activities. nih.gov

Elucidation of Molecular Features Critical for Target Binding and Efficacy

Identifying the specific molecular features that are essential for binding to a biological target is the ultimate goal of SAR studies. Molecular docking and computational modeling are invaluable tools for this purpose, providing insights into the binding modes of thiazole derivatives.

Several key features have been identified as critical for target binding and efficacy:

Hydrogen Bonding: The ability to form hydrogen bonds is frequently cited as crucial for activity. In one study, the hydroxyl group, as a hydrogen bond carrier, was noted for its role in enabling effective binding to an enzyme. tandfonline.com Docking studies of urease inhibitors revealed that hydrogen bonding with the enzyme's active site is important for inhibition. science.gov

Hydrophobic Interactions: The aromatic rings in molecules like 2-Bromo-4-(4-butoxyphenyl)thiazole provide hydrophobic surfaces that can engage with non-polar pockets in a target protein. Docking studies of a 5-LOX inhibitor showed pi-H interactions with leucine (B10760876) and tyrosine residues. nih.gov

Target-Specific Interactions: The specific requirements of the binding site dictate which features are most important. For example, docking studies of a potent 2-phenylthiazole derivative showed that it interacts with both the catalytic anionic site and the peripheral anionic site of acetylcholinesterase. semanticscholar.org In another case, a thiazole derivative was found to bind to the non-metallic active site of the urease enzyme. science.gov Similarly, docking studies predicted that certain thiazole derivatives could inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

Advanced Research Directions and Therapeutic Potential

Development of Multi-Targeted Thiazole (B1198619) Derivatives for Complex Diseases

The conventional "one-target, one-drug" paradigm is often insufficient for treating multifactorial conditions like cancer and neurodegenerative diseases. This has spurred the development of multi-targeted agents, and the thiazole scaffold has proven to be an exceptional platform for this approach. nih.govnih.gov By inhibiting multiple signaling pathways simultaneously, these derivatives can offer improved efficacy and potentially overcome drug resistance. nih.gov

Researchers have successfully designed and synthesized thiazole derivatives that act on several targets implicated in cancer progression. For instance, a series of novel thiazole compounds were developed as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin), two key proteins in a signaling pathway that is often dysregulated in cancer. nih.gov Similarly, other thiazole-based molecules have been engineered to concurrently inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth, proliferation, and angiogenesis. nih.govfrontiersin.org

In the context of metastatic cancer, which involves complex processes like cell migration and invasion, thiazole derivatives have been identified that inhibit these mechanisms without causing general cytotoxicity. nih.govacs.org This targeted approach, focusing on metastasis-modifying processes rather than just cell proliferation, may lead to more effective long-term treatments. nih.gov

The application of multi-targeted thiazole derivatives extends to neurodegenerative disorders like Alzheimer's disease. Newly synthesized thiazole-piperazine hybrids have demonstrated the ability to inhibit both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov The same compounds also showed a remarkable ability to inhibit the aggregation of β-amyloid peptides and chelate metal ions, all of which are key pathological features of Alzheimer's. nih.gov

Table 1: Examples of Multi-Targeted Thiazole Derivatives

| Derivative Class | Targets | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|---|

| Thiazole-piperazine hybrids | hAChE, hBuChE, β-amyloid aggregation, metal chelation | Alzheimer's Disease | Compound 10 showed potent dual enzyme inhibition and significant anti-aggregation activity. | nih.gov |

| Substituted Thiazoles | PI3Kα, mTOR | Cancer | Compound 3b exhibited potent dual inhibition with IC₅₀ values of 0.086 µM for PI3Kα and 0.221 µM for mTOR. | nih.gov |

| 2,4-Disubstituted Thiazoles | EGFR, VEGFR-2 | Cancer | Novel derivatives were developed as dual inhibitors to block signaling networks that regulate tumor cell angiogenesis and proliferation. | nih.govfrontiersin.org |

| Substituted Thiazoles | Cancer cell migration and invasion | Metastatic Cancer | Compound 5k was identified as a potent migration inhibitor with an IC₅₀ of 176 nM in MDA-MB-231 cells, with no apparent cytotoxicity. | nih.gov |

Strategies for Optimizing Bioavailability and Selectivity in Thiazole-Based Compounds

A critical challenge in drug development is optimizing a compound's pharmacokinetic properties, including its bioavailability and target selectivity. The thiazole scaffold offers numerous positions for chemical modification, allowing chemists to fine-tune these characteristics. nih.govmdpi.com Incorporating heterocyclic structures like thiazole can improve physicochemical properties such as solubility, which in turn enhances oral absorption and bioavailability. mdpi.com

Structural modifications are a primary strategy for improving these parameters. For example, research on thiazole-based inhibitors of bacterial DNA gyrase and topoisomerase IV has shown that specific substitutions can dramatically improve selectivity for the bacterial enzymes over their human counterparts, which is crucial for minimizing toxicity. nih.gov In one study, the inclusion of an α-substituent to a carboxylic acid group on a thiazole derivative led to enhanced solubility, excellent oral bioavailability, and lower systemic clearance. nih.gov

Selectivity is also paramount in cancer therapy. Structural tweaks to the substituents on the thiazole ring can differentiate between inhibiting cell migration and inducing cytotoxicity. nih.gov For instance, a methyl substitution on the thiazole nitrogen was found to reduce antiproliferation activity but endowed the compound with the ability to inhibit cell migration, showcasing how subtle changes can alter the biological activity profile. nih.gov Similarly, modifying N-alkyl substitutions on other thiazole derivatives was explored to improve the activity and reduce the toxicity profile. acs.org The goal is to create agents that are highly potent against their intended target while sparing healthy cells. nih.gov

Exploration of Novel Biological Targets for Thiazole Derivatives

The versatility of the thiazole ring has encouraged researchers to explore its potential against a growing list of novel biological targets beyond traditional enzymes and receptors. researchgate.net This expansion opens up new therapeutic avenues for a wide range of diseases.

One such emerging target is fascin , a protein involved in bundling actin filaments. Its expression in cancer cells is closely linked to tumor progression and metastasis. acs.org Scientists have identified thiazole derivatives that can block cancer cell migration and invasion by interacting with fascin, offering a non-cytotoxic approach to controlling cancer spread. nih.govacs.org

In the field of epigenetics, Sirtuin 2 (SIRT2) has been identified as a promising target for anticancer agents. Using computer-aided drug design, researchers have developed novel thiazole-based compounds that act as SIRT2 inhibitors. mdpi.com

For neurological disorders, thiazole derivatives have been investigated as modulators of GluA2 AMPA receptors . researchgate.net These receptors are critical for synaptic transmission, and finding compounds that can modulate their activity could lead to treatments for various neurological conditions. One specific compound, MMH-5, was identified as a negative allosteric modulator of these receptors, highlighting its potential as a neuroprotective agent. researchgate.net

More recently, in the search for treatments for viral diseases, the SARS-CoV-2 main protease (MPro) has become a key target due to its essential role in viral replication. nih.gov Thiazolyl-indazole derivatives have been synthesized and evaluated as inhibitors of MPro, with studies suggesting the phenylthiazole scaffold is a promising candidate for developing future COVID-19 therapeutics. nih.gov

Table 2: Novel Biological Targets for Thiazole Derivatives

| Target | Disease Area | Thiazole Derivative Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| Fascin | Metastatic Cancer | Substituted Thiazoles | A lead compound was found to block cell migration and invasion via interactions with fascin. | acs.org |

| Sirtuin 2 (SIRT2) | Cancer | Phenyl-substituted ureide containing thiazoles | Identified novel SIRT2 inhibitors with higher selectivity over other sirtuin isoforms. | mdpi.com |

| GluA2 AMPA Receptors | Neurological Disorders | Thiazole derivatives | Compound MMH-5 was found to be a negative allosteric modulator, suggesting neuroprotective potential. | researchgate.net |

| SARS-CoV-2 MPro | COVID-19 | Thiazolyl-indazole derivatives | A phenylthiazole moiety was shown to inhibit protease activity, making it a promising scaffold for development. | nih.gov |

Integration of Thiazole Scaffolds in Catalytic Systems (e.g., Organocatalysis, Transition Metal Catalysis)

Beyond their therapeutic roles, thiazole scaffolds are finding applications in the field of chemical catalysis. Catalysis is a fundamental process that accelerates chemical reactions, and the unique electronic properties of the thiazole ring make it a valuable component in catalyst design. chemscene.com

Thiazole derivatives can function as ligands that coordinate with transition metals to form active catalysts. The nitrogen and sulfur atoms in the thiazole ring can act as donor atoms, binding to a metal center and influencing its reactivity and selectivity. For example, a pyridinyl thiazole ligand containing a hydrazone moiety was used to prepare a cobalt complex that was subsequently studied for its properties. globalresearchonline.net

Furthermore, palladium-catalyzed reactions have been employed to synthesize symmetrical 5,5′-bisthiazoles through a homocoupling reaction, demonstrating the compatibility of the thiazole ring with transition metal catalysis. nih.gov Advanced research has shown that novel fused heteroaromatic systems, such as 2H-thiazolo[4,5-d] nih.govnih.govacs.orgtriazole, can be functionalized through metal-catalyzed couplings, highlighting the potential for creating complex molecular architectures for various applications, including medicinal chemistry. researchgate.net

Future Perspectives in Thiazole Chemistry for Drug Discovery and Medicinal Chemistry

The future of thiazole chemistry in drug discovery and medicinal chemistry appears exceptionally bright, with several key trends shaping the direction of research. nih.govresearchgate.net The continuous development of new synthetic methodologies remains a priority, with a significant shift towards "green chemistry" approaches. researcher.life These sustainable methods utilize microwave irradiation, ultrasound, and environmentally friendly solvents to reduce waste and improve efficiency, making the synthesis of thiazole derivatives more scalable and cost-effective. researcher.life

The concept of "scaffold hopping," where the core structure of a known active molecule is replaced with a novel one to find new chemical entities with improved properties, is gaining traction. researchgate.net Newly developed heteroaromatic systems based on the thiazole framework provide valuable building blocks for these strategies, expanding the accessible chemical space for drug discovery. researchgate.net

Mechanistic understanding of how thiazole-based compounds interact with their biological targets is becoming increasingly sophisticated, paving the way for more rational and targeted drug design. researchgate.net The integration of computational tools, such as molecular docking and molecular dynamics simulations, is now standard practice, allowing for the prediction of binding affinities and interactions before synthesis, thus accelerating the discovery process. nih.govnih.gov

The inherent versatility of the thiazole nucleus ensures its continued prominence as a privileged scaffold. eurekaselect.com Future research will likely focus on developing highly selective multi-targeted agents for complex diseases, exploring previously "undruggable" targets, and creating novel thiazole-based materials and catalysts. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.